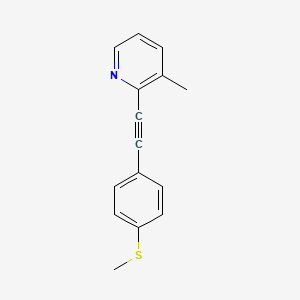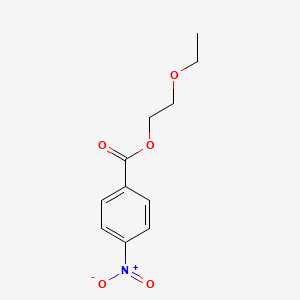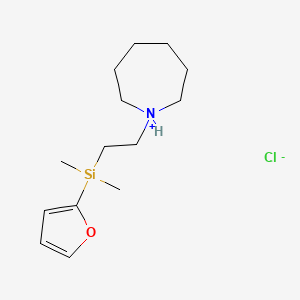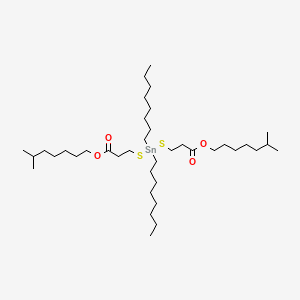
3-(1-Phenylethyl)pentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylethyl)pentane-2,4-dione typically involves the reaction of acetylacetone with 1-phenylethanol or styrene in the presence of a catalyst. One common method employs solid acid zeolites (HY and Hβ) as catalysts, which facilitate the nucleophilic addition/substitution reactions . The reaction conditions often include heating the mixture in a boiling water bath for a specified period, followed by filtration to separate the catalyst .
Industrial Production Methods
The use of zeolites or other solid acid catalysts would be advantageous due to their reusability and efficiency in promoting the desired reactions .
化学反应分析
Types of Reactions
3-(1-Phenylethyl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzyl alcohol derivatives.
Reduction: Formation of 3-(1-phenylethyl)pentane-2,4-diol.
Substitution: Formation of various substituted phenylethyl derivatives.
科学研究应用
3-(1-Phenylethyl)pentane-2,4-dione has several applications in scientific research:
作用机制
The mechanism of action of 3-(1-Phenylethyl)pentane-2,4-dione involves its interaction with various molecular targets. In enzyme inhibition studies, the compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate access . The keto-enol tautomerism of the compound also plays a role in its reactivity and interaction with biological molecules .
相似化合物的比较
Similar Compounds
Pentane-2,4-dione (Acetylacetone): A simpler diketone without the phenylethyl group.
3-Methylpentane-2,4-dione: A derivative with a methyl group instead of a phenylethyl group.
3-Benzylpentane-2,4-dione: A derivative with a benzyl group instead of a phenylethyl group.
Uniqueness
3-(1-Phenylethyl)pentane-2,4-dione is unique due to the presence of the phenylethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in various substitution reactions and increases its potential as a ligand in coordination chemistry .
属性
CAS 编号 |
5186-08-3 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC 名称 |
3-(1-phenylethyl)pentane-2,4-dione |
InChI |
InChI=1S/C13H16O2/c1-9(12-7-5-4-6-8-12)13(10(2)14)11(3)15/h4-9,13H,1-3H3 |
InChI 键 |
GIOIDOXUOMTSDG-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C(C(=O)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)

![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)



